cis-7-Décène-1-al

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

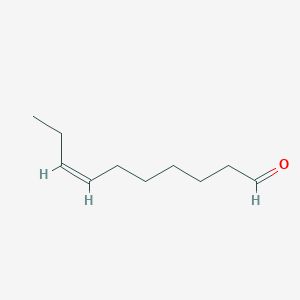

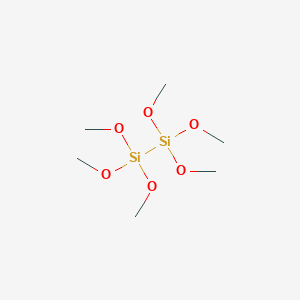

cis-7-Decen-1-al: is an organic compound with the molecular formula C10H18O . It is a fatty aldehyde characterized by a double bond in the cis configuration at the seventh carbon atom.

Applications De Recherche Scientifique

cis-7-Decen-1-al has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in pheromone signaling in insects and other organisms.

Industry: It is used in the fragrance industry for its pleasant odor and in the production of flavoring agents.

Mécanisme D'action

Target of Action

It is known to be used as a flavor and fragrance agent , suggesting that it may interact with olfactory receptors or other sensory proteins.

Mode of Action

As a flavor and fragrance agent, it is likely to interact with olfactory receptors, triggering a signal transduction pathway that leads to the perception of a specific smell or taste .

Biochemical Pathways

Given its role as a flavor and fragrance agent, it may be involved in the olfactory signal transduction pathway, which is responsible for the sense of smell .

Result of Action

The molecular and cellular effects of cis-7-Decen-1-al’s action are largely unknown due to the lack of extensive research. Given its use as a flavor and fragrance agent, it likely contributes to the perception of specific smells or tastes by interacting with sensory receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-7-Decen-1-al. For instance, its volatility and stability can be affected by temperature and pH. Additionally, its interaction with other molecules in a mixture can influence its perceived smell or taste .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-7-Decen-1-al can be achieved through several methods. One common approach involves the hydroformylation of 1-octene, followed by isomerization to obtain the desired cis configuration. The reaction typically requires a rhodium catalyst and operates under high pressure and temperature conditions .

Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. This reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

In industrial settings, cis-7-Decen-1-al is often produced through the oxidation of corresponding alcohols. This process involves the use of oxidizing agents such as chromium trioxide or potassium permanganate . The reaction is typically conducted in a solvent like dichloromethane or acetonitrile .

Analyse Des Réactions Chimiques

Types of Reactions

cis-7-Decen-1-al undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles

Major Products Formed

Oxidation: cis-7-Decenoic acid.

Reduction: cis-7-Decen-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

cis-7-Decen-1-al can be compared with other similar compounds such as:

trans-7-Decen-1-al: The trans isomer has a different spatial arrangement of atoms, leading to different chemical and biological properties.

cis-9-Decen-1-al: This compound has the double bond at the ninth carbon atom, resulting in different reactivity and applications.

cis-7-Nonenal: A shorter chain aldehyde with similar properties but different applications

Conclusion

cis-7-Decen-1-al is a versatile compound with significant importance in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.

Propriétés

Numéro CAS |

21661-97-2 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

dec-7-enal |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3 |

Clé InChI |

UZFFFFWQKMPLAC-UHFFFAOYSA-N |

SMILES |

CCC=CCCCCCC=O |

SMILES isomérique |

CC/C=C/CCCCCC=O |

SMILES canonique |

CCC=CCCCCCC=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cis-7-Decen-1-al in Shandong Matcha?

A: Research indicates that the grinding process used in Matcha production significantly influences the aroma profile of the final product. [] Specifically, cis-7-Decen-1-al is one of the volatile compounds found to be present in higher concentrations in Matcha compared to its unmilled counterpart, Tencha. [] While the exact contribution of cis-7-Decen-1-al to the overall aroma is not explicitly discussed, its increased presence after grinding suggests a potential role in shaping the characteristic aroma of Shandong Matcha.

Q2: How does the presence of cis-7-Decen-1-al vary among different grades of Shandong Matcha?

A: The provided research focuses on identifying differences in volatile compound composition across various grades of Shandong Matcha but doesn't explicitly mention cis-7-Decen-1-al in this context. [] The study primarily highlights differences in the overall volatile profile, particularly for compounds contributing to "high-fired" aromas like 2-ethyl-3-methyl-pyrazine, coumarin, and 5,6,7,8-tetrahydroquinoxaline. Further research is needed to determine if the concentration of cis-7-Decen-1-al varies significantly between different grades of Shandong Matcha.

Q3: Are there analytical techniques available to quantify cis-7-Decen-1-al in Matcha?

A: While the provided research doesn't detail specific analytical methods for quantifying cis-7-Decen-1-al, it mentions using Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing volatile compounds in Shandong Matcha. [] GC-MS is a widely employed technique for identifying and quantifying volatile compounds in various matrices, including food products. It's plausible that GC-MS, with appropriate method validation, could be employed to quantify cis-7-Decen-1-al in Matcha samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)